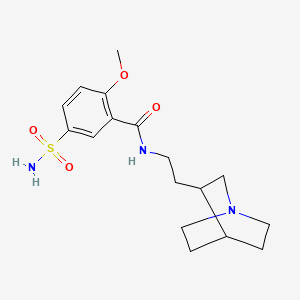

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide

Description

Properties

CAS No. |

62190-14-1 |

|---|---|

Molecular Formula |

C17H25N3O4S |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

N-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethyl]-2-methoxy-5-sulfamoylbenzamide |

InChI |

InChI=1S/C17H25N3O4S/c1-24-16-3-2-14(25(18,22)23)10-15(16)17(21)19-7-4-13-11-20-8-5-12(13)6-9-20/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,21)(H2,18,22,23) |

InChI Key |

LCGFRLAIITYQMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCC2CN3CCC2CC3 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Key Features

| Feature | Description |

|---|---|

| IUPAC Name | 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide |

| Molecular Formula | C18H27N3O4S (approximate, based on substituents) |

| Functional Groups | Methoxy (-OCH3), Sulfamoyl (-SO2NH2), Benzamide, Quinuclidinyl-ethyl substituent |

| Pharmacophore Components | Sulfamoylbenzamide core, quinuclidine nitrogen-containing bicyclic amine |

Preparation Methods Analysis

Detailed Preparation from Literature and Patents

Preparation of N-(2-methoxy-5-sulfamoylbenzoyl)glycine Alkyl Ester Intermediate

- Starting material: N-(2-methoxy-5-sulfamoylbenzoyl)glycine alkyl ester.

- Reacted with ethyl orthoformate in the presence of a catalytic amount of acid under heating.

- This reaction yields a novel imidate intermediate (formula II in patent JPS5528912A) which is key for further transformations.

Formation of Pyrrolidine or Related Amino Derivative

- The imidate intermediate is reacted with alkali metals in solvents to generate reactive species.

- Subsequent reaction with N-ethyl-2-pyrrolidinone and alkylating agents (e.g., diethyl sulfate) at room temperature or elevated temperatures (several to tens of hours) forms benzamidomethyl pyrrolidine derivatives (formula III).

Reduction to Final Compound

- Treatment of the above intermediate with metal hydrides such as sodium borohydride reduces the compound to the desired benzamide derivative (formula IV), which is structurally related to the target compound.

Amide Bond Formation with 2-(3-Quinuclidinyl)ethyl Amine

- The final key step involves coupling the activated benzoyl intermediate (e.g., acid chloride or anhydride) with 2-(3-quinuclidinyl)ethyl amine.

- This can be achieved via standard peptide coupling reagents (e.g., EDC, DCC) or direct amidation under controlled conditions.

- Protection/deprotection strategies may be employed to preserve sensitive groups during synthesis.

Alternative Preparation Routes

- Patent KR780000255B1 describes preparation methods for related compounds with N-(diethalaminoethyl) substitution on 2-methoxy-5-methylsulfonylbenzamide, which may inform analogous synthetic approaches for the quinuclidinyl derivative.

- Literature on benzamide derivatives suggests palladium-catalyzed C-H activation and annulation reactions can be used to functionalize benzamide cores, potentially applicable for late-stage modifications.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of ethyl orthoformate to form imidate intermediates is a strategic step that facilitates subsequent nucleophilic substitution and amide bond formation.

- Metal hydride reductions are mild and effective for converting intermediates to the target benzamide without affecting sensitive sulfamoyl or methoxy groups.

- The quinuclidinyl substituent, a bicyclic amine, requires careful handling due to steric and basicity considerations; coupling reactions should be optimized for yield and purity.

- No direct synthesis of the exact compound was found in open literature; however, the described methods for closely related benzamide derivatives provide a reliable synthetic framework.

- Analytical characterization (NMR, IR, MS) is essential after each step to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide backbone.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide exhibit antimicrobial properties. Studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Neurological Research

The quinuclidinyl moiety in the compound is of particular interest in neurological studies. Quinuclidine derivatives have been explored for their effects on neurotransmitter systems, notably as potential treatments for disorders such as schizophrenia and Parkinson's disease. The compound may serve as a lead molecule for further modifications aimed at enhancing neuroactive properties .

Drug Design and Development

The structural features of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide position it well for use in drug design. Its sulfonamide group is known for its role in enhancing solubility and bioavailability, making it a candidate for formulation studies aimed at improving therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonamide compounds, including 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Neuropharmacological Assessment

A recent investigation into the neuropharmacological effects of quinuclidine derivatives highlighted the potential of compounds like 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide in modulating dopamine receptors. The study found that certain modifications to the quinuclidine structure could enhance receptor affinity and selectivity, paving the way for new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The quinuclidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide with analogous benzamide derivatives:

Key Observations:

- Quinuclidine vs.

- Chlorine and Trifluoromethyl Substituents : The introduction of electron-withdrawing groups (e.g., Cl, CF₃) in analogs increases molecular weight and hydrophobicity, which may enhance membrane permeability .

Receptor Interactions

- Prosulpride, a dopamine D2/D3 receptor antagonist, demonstrates how benzamide derivatives with nitrogen-rich substituents target CNS receptors .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via a multi-step process:

- Optimization :

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxy, sulfamoyl, quinuclidinyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., Cambridge Structural Database protocols) .

- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (+0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .

- Assay Standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Control for Pharmacokinetic Variability : Test solubility (e.g., DMSO co-solvent systems) and metabolic stability (e.g., liver microsome incubations) to address bioavailability differences .

Q. What strategies are employed to study the compound's interaction with muscarinic acetylcholine receptors (mAChRs)?

Methodological Answer:

- Radioligand Displacement Assays : Use [3H]-N-methylscopolamine in CHO-K1 cells expressing mAChR subtypes (M1–M5) to measure IC50 values .

- Molecular Docking : Perform in silico studies with mAChR crystal structures (e.g., PDB ID: 5CXV) to predict binding modes of the quinuclidinyl group .

- Functional Assays : Measure intracellular Ca2+ flux or ERK phosphorylation to assess receptor activation/inhibition .

Q. How can researchers address low aqueous solubility during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Surfactant Additives : Include Poloxamer 407 (0.01% w/v) in buffer solutions .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility .

Q. What computational methods are used to predict the compound’s binding affinity and selectivity for target receptors?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories to assess stability and key residues (e.g., Asp113 in mAChRs) .

- QSAR Modeling : Train models using analogs with known IC50 values to predict activity .

- Free Energy Perturbation (FEP) : Calculate relative binding free energy for structural analogs to optimize selectivity .

Q. How is metabolic stability assessed using liver microsomes, and what modifications improve stability?

Methodological Answer:

- Microsome Incubation :

- Stability Optimization :

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core Modifications :

- Side Chain Optimization :

- Biological Testing :

- Prioritize in vitro assays (e.g., receptor binding, functional activity) before advancing to in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.